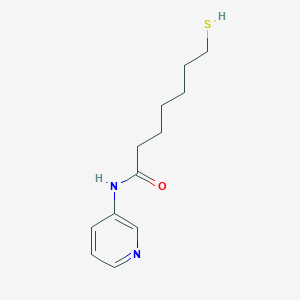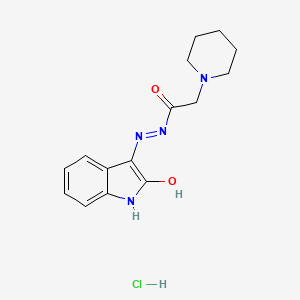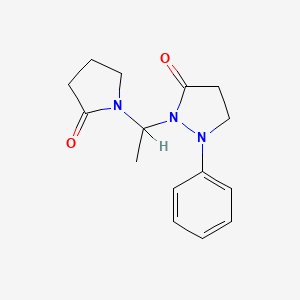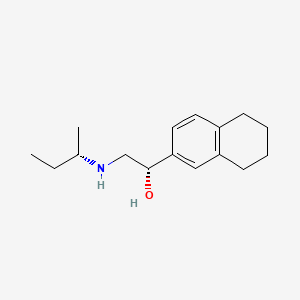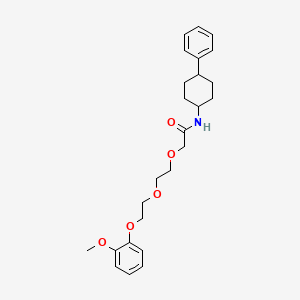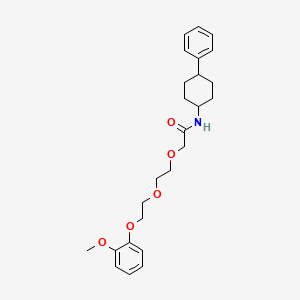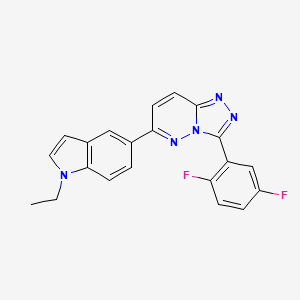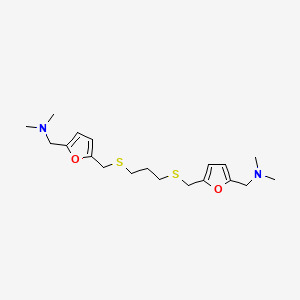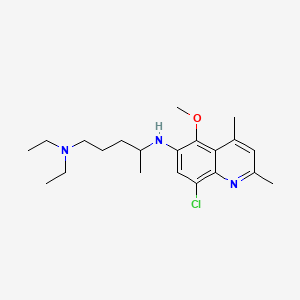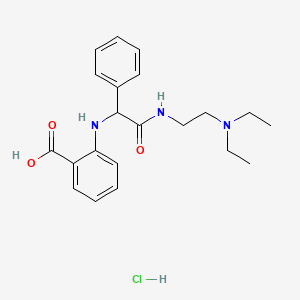
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate is a complex organic compound with the molecular formula C₃₉H₂₅N₅O₅. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and play a crucial role in various chemical reactions. This compound is primarily used in the production of polyurethanes, which are widely utilized in the manufacturing of foams, coatings, adhesives, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate typically involves the reaction of an aromatic amine with phosgene. The process can be summarized in the following steps:
Aromatic Amine Preparation: The starting material, an aromatic amine, is prepared through standard organic synthesis methods.
Phosgenation: The aromatic amine is then reacted with phosgene (COCl₂) under controlled conditions to form the corresponding isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with advanced temperature and pressure control systems. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in various applications.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, typically requiring a catalyst to enhance the reaction rate.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate has several scientific research applications, including:
Polyurethane Synthesis: Used as a key monomer in the production of polyurethanes, which are utilized in foams, coatings, adhesives, and sealants.
Biomedical Applications: Polyurethanes derived from this compound are used in medical implants and devices due to their biocompatibility and mechanical properties.
Material Science: Employed in the development of advanced materials with specific properties such as self-healing and shape memory.
Wirkmechanismus
The mechanism of action of 2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of urethane, urea, and carbamic acid linkages. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Another widely used isocyanate in polyurethane production.
2,4-Toluene diisocyanate: Commonly used in the production of flexible polyurethane foams.
Hexamethylene diisocyanate: Used in the production of aliphatic polyurethanes for coatings and adhesives.
Uniqueness
2,6-Bis(2-isocyanato-3-((2-isocyanatophenyl)methyl)benzyl)phenyl isocyanate is unique due to its complex structure, which provides multiple reactive sites for polymerization and cross-linking reactions. This results in polyurethanes with enhanced mechanical properties and stability compared to those derived from simpler isocyanates .
Eigenschaften
CAS-Nummer |
85423-11-6 |
|---|---|
Molekularformel |
C39H25N5O5 |
Molekulargewicht |
643.6 g/mol |
IUPAC-Name |
2-isocyanato-1,3-bis[[2-isocyanato-3-[(2-isocyanatophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C39H25N5O5/c45-22-40-35-16-3-1-8-27(35)18-29-10-5-12-31(37(29)42-24-47)20-33-14-7-15-34(39(33)44-26-49)21-32-13-6-11-30(38(32)43-25-48)19-28-9-2-4-17-36(28)41-23-46/h1-17H,18-21H2 |
InChI-Schlüssel |
AHXPEHBCIOCGOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4N=C=O)CC5=CC=CC=C5N=C=O)N=C=O)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


